molecular formula C10H6BrNO2 B2449959 4-Bromoisoquinoline-8-carboxylic acid CAS No. 1823254-04-1

4-Bromoisoquinoline-8-carboxylic acid

Cat. No.: B2449959
CAS No.: 1823254-04-1
M. Wt: 252.067
InChI Key: IFSYAWNTGSZGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromoisoquinoline-8-carboxylic acid is a synthetic organic compound with the molecular formula C10H6BrNO2. It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and a carboxylic acid group at the 8th position of the isoquinoline ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Scientific Research Applications

4-Bromoisoquinoline-8-carboxylic acid is utilized in a wide range of scientific research applications, including:

Safety and Hazards

The safety information for 4-Bromoisoquinoline-8-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinoline-8-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under controlled temperature conditions to introduce the bromine atom at the desired position . The carboxylation step can be achieved through the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products Formed:

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the bromine and carboxylic acid groups.

    4-Bromoisoquinoline: Lacks the carboxylic acid group.

    Isoquinoline-8-carboxylic acid: Lacks the bromine atom.

Uniqueness: 4-Bromoisoquinoline-8-carboxylic acid is unique due to the presence of both the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromoisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSYAWNTGSZGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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